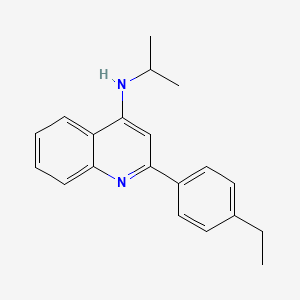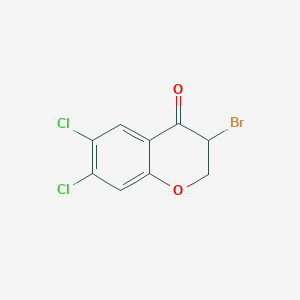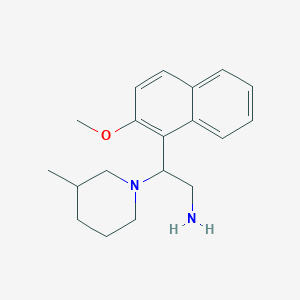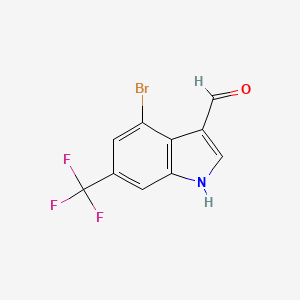
5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine: is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. The presence of fluorine and trifluoromethyl groups in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated phenyl derivative and a thioamide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar solvent like dimethylformamide (DMF).
Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of reagents like cesium fluoride (CsF) and trifluoromethyl iodide (CF3I) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Purification steps like recrystallization and chromatography are employed to isolate the final product.
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こす可能性があり、通常は過酸化水素 (H2O2) や過マンガン酸カリウム (KMnO4) などの酸化剤を使用します。
還元: 還元反応は、水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用して実行できます。
置換: 求核置換反応は一般的であり、ハロゲン原子はアミンやチオールなどの他の求核剤に置き換えられます。
一般的な試薬と条件
酸化: H2O2、KMnO4、酸性または塩基性条件。
還元: LiAlH4、NaBH4、エーテルまたはテトラヒドロフラン (THF) などの溶媒中。
置換: CsF、CF3I、無水条件下。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生じさせる可能性がありますが、還元はアミンまたはアルコールを生じさせる可能性があります。
4. 科学研究への応用
化学
化学において、5-クロロ-4-(4-フルオロ-3-(トリフルオロメチル)フェニル)チアゾール-2-アミンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、創薬と開発のための多様な化学ライブラリーの構築が可能になります。
生物学
生物学的に、この化合物は、酵素阻害剤としての可能性について研究されています。フッ素原子の存在は、その生物学的標的への結合親和性を高め、新しい医薬品の開発のための候補となっています。
医学
医学において、この化合物は、その抗炎症作用と抗がん作用について研究されています。特定の分子経路を調節する能力は、治療薬のための有望なリード化合物となっています。
産業
産業的には、この化合物は、農薬と材料科学の開発に使用されています。その安定性と反応性は、ポリマーやコーティングの合成など、さまざまな用途に適しています。
科学的研究の応用
Chemistry
In chemistry, 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The presence of fluorine atoms enhances its binding affinity to biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, the compound is explored for its anti-inflammatory and anticancer properties. Its ability to modulate specific molecular pathways makes it a promising lead compound for therapeutic agents.
Industry
Industrially, the compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.
作用機序
5-クロロ-4-(4-フルオロ-3-(トリフルオロメチル)フェニル)チアゾール-2-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、標的の活性部位に結合し、その活性を阻害し、関連する生物学的経路を調節します。フッ素原子の存在は、その結合親和性と特異性を高め、より強力な生物学的効果をもたらします。
6. 類似の化合物との比較
類似の化合物
- 4-クロロ-3-(トリフルオロメチル)フェニルイソシアネート
- 4-フルオロ-3-(トリフルオロメチル)フェニルイソシアネート
- 2-アミノチアゾール系誘導体
独自性
類似の化合物と比較して、5-クロロ-4-(4-フルオロ-3-(トリフルオロメチル)フェニル)チアゾール-2-アミンは、チアゾール環とフッ素およびトリフルオロメチル基の独自の組み合わせにより際立っています。この組み合わせは、その化学的安定性、生物学的活性、および分子標的への結合親和性を高め、さまざまな科学研究分野において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 2-Aminothiazole-based derivatives
Uniqueness
Compared to similar compounds, 5-Chloro-4-(4-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-amine stands out due to its unique combination of a thiazole ring with fluorine and trifluoromethyl groups. This combination enhances its chemical stability, biological activity, and binding affinity to molecular targets, making it a valuable compound in various scientific research fields.
特性
分子式 |
C10H5ClF4N2S |
|---|---|
分子量 |
296.67 g/mol |
IUPAC名 |
5-chloro-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H5ClF4N2S/c11-8-7(17-9(16)18-8)4-1-2-6(12)5(3-4)10(13,14)15/h1-3H,(H2,16,17) |
InChIキー |
UGXKEHTXAKYMFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=C(SC(=N2)N)Cl)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)
![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)

![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)





